N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dibromophenoxy group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide typically involves a multi-step process:
Formation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of 2,4-dibromophenol: This involves the bromination of phenol using bromine in the presence of a catalyst.
Coupling Reaction: The final step involves the reaction of 3-acetylphenylamine with 2,4-dibromophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the dibromophenoxy group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with chlorine atoms instead of bromine.
N-(3-acetylphenyl)-2-(2,4-difluorophenoxy)acetamide: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atoms can participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Properties
Molecular Formula |
C16H13Br2NO3 |
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Molecular Weight |
427.09 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C16H13Br2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-6-5-12(17)8-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
MFYUQWNFUYAGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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